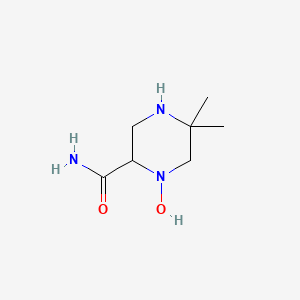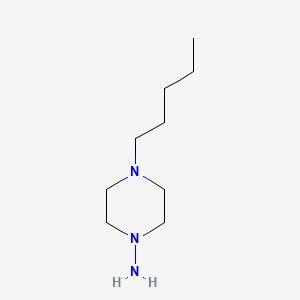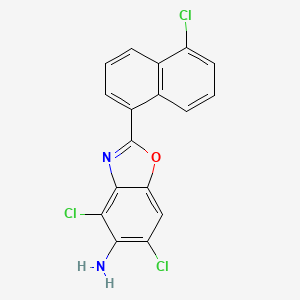
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) typically involves the alkylation of piperidine with appropriate alkylating agents. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological or biochemical responses.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure similar to 4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) but without the additional methyl groups.
N-Methylpiperidine: Contains one methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness can be exploited in various applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N,1,3,3-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2)7-11(4)6-5-8(9)10-3/h8,10H,5-7H2,1-4H3 |
Clave InChI |
RXZUTGSCJYHJOP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCC1NC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)




![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)

![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)


![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)
